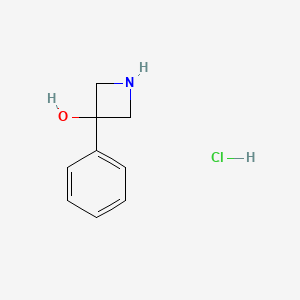

3-Phenylazetidin-3-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylazetidin-3-ol hydrochloride typically involves the reaction of N-Boc-azetidin-3-one with phenyllithium in tetrahydrofuran (THF) at -78°C . This reaction yields N-Boc-3-phenylazetidin-3-ol , which is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 3-Phenylazetidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) .

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

3-Phenylazetidin-3-ol hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

Comparación Con Compuestos Similares

Azetidine: A four-membered nitrogen-containing ring similar to 3-Phenylazetidin-3-ol.

Aziridine: A three-membered nitrogen-containing ring with similar reactivity.

Pyrrolidine: A five-membered nitrogen-containing ring with different properties.

Uniqueness: 3-Phenylazetidin-3-ol hydrochloride is unique due to its specific structure, which combines a phenyl group with an azetidine ring, providing distinct chemical and biological properties .

Actividad Biológica

3-Phenylazetidin-3-ol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a four-membered azetidine ring with a hydroxyl group and a phenyl group attached to the third carbon. Its molecular formula is C₉H₁₁ClN, with a molecular weight of approximately 171.65 g/mol. The presence of the hydroxyl group enhances its reactivity and solubility, making it suitable for various biological applications.

1. Antimicrobial Properties

Research indicates that derivatives of 3-Phenylazetidin-3-ol exhibit significant antimicrobial activity. For instance, studies have shown promising antibacterial and antifungal effects against various pathogens. The mechanism appears to involve disruption of microbial cell membranes or interference with metabolic pathways.

| Activity | Target Pathogen | Effect |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of growth |

| Antifungal | Candida albicans | Reduced viability |

2. Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may exert these effects through antioxidant mechanisms and modulation of neurotransmitter systems, which can help in protecting neuronal cells from damage.

3. Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 0.075 | Significant inhibition |

| A549 (Lung) | 0.095 | Moderate inhibition |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with hydrophobic pockets in proteins.

- Binding Affinity : The azetidine ring serves as a conformationally restricted scaffold that influences binding affinity and selectivity towards various biological targets.

Ongoing studies aim to elucidate the precise molecular interactions and pathways involved in its therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load when treated with the compound compared to control groups, indicating its potential as an antibacterial agent.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer’s disease, administration of this compound resulted in improved cognitive functions and reduced markers of oxidative stress in the brain. These findings suggest that this compound may offer therapeutic benefits for neurodegenerative conditions.

Propiedades

IUPAC Name |

3-phenylazetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9(6-10-7-9)8-4-2-1-3-5-8;/h1-5,10-11H,6-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPCGNDTGQUGEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622148 |

Source

|

| Record name | 3-Phenylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550370-15-5 |

Source

|

| Record name | 3-Phenylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.